2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-10(22)19-16-13-8-24-9-14(13)20-21(16)7-15(23)18-6-11-2-4-12(17)5-3-11/h2-5H,6-9H2,1H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUKOXNZYZFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide is a novel thienopyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thieno[3,4-c]pyrazole core with an acetamido group and a 4-fluorobenzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 304.37 g/mol.
Biological Activity Overview
Thienopyrazole derivatives are known for various biological activities, including:
- Antimicrobial Activity : Exhibiting significant effects against a range of bacterial and fungal strains.
- Anti-inflammatory Effects : Showing potential in reducing inflammation markers in vitro and in vivo.
- Antioxidant Properties : Demonstrating the ability to scavenge free radicals and reduce oxidative stress.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
- Antioxidant Mechanism : It acts by neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage. This is particularly relevant in conditions like cancer where oxidative stress plays a critical role.
- Cell Cycle Arrest and Apoptosis Induction : In cancer models, the compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis through intrinsic pathways involving caspases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thienopyrazole derivatives, including our compound. It demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Effects
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased the secretion of TNF-alpha and IL-6 by up to 60%, indicating strong anti-inflammatory potential.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles
- Thieno[3,4-c]pyrazole (Target Compound): This bicyclic system combines a thiophene and pyrazole ring, offering a planar, electron-rich structure conducive to π-π stacking and hydrogen bonding .
- Imidazo[2,1-b]thiazole (): Seen in 5m (N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide), this core is larger and more rigid, possibly favoring interactions with hydrophobic pockets .
Substituent Effects
- 4-Fluorobenzyl (Target Compound): The fluorine atom introduces electronegativity, enhancing dipole interactions and metabolic stability compared to 4-chlorobenzyl (e.g., 5j in ) or 4-methoxybenzyl (e.g., 5k in ) .
- Furan-2-ylmethyl (): The oxygen atom in the furan ring may increase solubility but reduce lipophilicity relative to the fluorinated analog .
- Biphenyl (): The extended aromatic system in 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide enhances π-π stacking but may reduce bioavailability due to higher molecular weight .
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~425 g/mol) falls within the range of similar analogs (425–539 g/mol). Higher weights (e.g., 5m at 527 g/mol) may limit passive diffusion .
- Melting Points : Thiadiazole derivatives (e.g., 5j ) exhibit higher melting points (138–140°C) compared to imidazothiazoles (80–82°C), suggesting stronger crystal packing in the former .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
